(1-Methyl-1H-pyrazol-3-yl)boronic acid
Overview
Description
“(1-Methyl-1H-pyrazol-3-yl)boronic acid” is an organic intermediate . It is an off-white solid with a molecular weight of 125.92 . Its IUPAC name is 1-methyl-1H-pyrazol-4-ylboronic acid .
Synthesis Analysis
The synthesis of “this compound” can be achieved by reacting 1-methyl-4-bromopyrazole with triisopropyl borate . It can also react with pinacol to produce 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C4H7BN2O2 . The InChI code for this compound is 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 .Chemical Reactions Analysis
“this compound” is involved in several reactions. It is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Synthesis Applications
Synthesis of Biologically Active Compounds : (1-Methyl-1H-pyrazol-3-yl)boronic acid is an important intermediate for synthesizing various biologically active compounds. Its synthesis involves a multi-step process, including methylation and reaction with n-butyl lithium, yielding a product characterized by 1H NMR (Zhang Yu-jua, 2013).
Improved Synthesis for Suzuki Couplings : An improved synthesis of this compound, specifically the pinacol ester variant, has been detailed. The synthesized product is notable for its stability and direct applicability in Suzuki couplings, a type of cross-coupling reaction (Peter R. Mullens, 2009).
Biological and Chemical Activity
Antifungal Properties : Certain derivatives, like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have been synthesized and tested for antifungal activities. These compounds showed promising results against several phytopathogenic fungi (Shijie Du et al., 2015).
CO2 Hydration Activities : Some boronic acids, including derivatives of this compound, have been studied for their CO2 hydration activities. This research, conducted using density functional theory calculations, reveals their potential in carbon capture applications (M. Verma et al., 2021).
Material Science Applications
Synthesis of Coordination Complexes : This compound has been used in the synthesis and structural characterization of various coordination complexes, contributing to the development of novel materials with specific chemical properties (S. Radi et al., 2015).
Luminescence Tuning in Organic Light-Emitting Diodes : Research into boron compounds, including those with pyrazolate-based structures, has been conducted to explore their use in organic light-emitting diodes (OLEDs). This involves studying the interplay between different excited states to tune luminescence properties (Deng‐Gao Chen et al., 2019).
Pyrotechnic Coloring Agents : Lithium dihydrobis(azolyl)borates, which can be derived from compounds like this compound, have been studied as environmentally friendly red pyrotechnic coloring agents. These studies are important for finding alternatives to strontium-based colorants in pyrotechnics (Alicia Dufter et al., 2020).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the targets can be considered the carbon atoms in the molecules that are being coupled.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (1-Methyl-1H-pyrazol-3-yl)boronic acid acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, such as this compound, transfers the organic group from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a role in the nad+ salvage pathway as a potent activator of nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of this pathway, which is crucial for many biological processes, including metabolism and aging .
Pharmacokinetics
It’s worth noting that the compound’s use in suzuki–miyaura cross-coupling reactions suggests it has properties that make it relatively stable, readily prepared, and generally environmentally benign .
Result of Action
It’s known that the compound plays a role in the nad+ salvage pathway as a potent activator of nampt . This suggests that the compound could have significant effects on cellular metabolism and aging processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-methylpyrazol-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-2-4(6-7)5(8)9/h2-3,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDMJZRGWGQBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693457 | |
Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869973-96-6 | |
Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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